EINECS 213-893-9

説明

EINECS compounds are cataloged for regulatory and safety purposes, with their classification often relying on structural and functional similarities to other chemicals . The inventory includes diverse compounds such as ketones, alcohols, amines, and nitro derivatives, which are critical for industrial, pharmaceutical, and research applications.

特性

CAS番号 |

1057-86-9 |

|---|---|

分子式 |

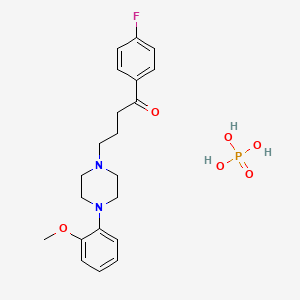

C21H28FN2O6P |

分子量 |

454.435 |

IUPAC名 |

1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one;phosphoric acid |

InChI |

InChI=1S/C21H25FN2O2.H3O4P/c1-26-21-7-3-2-5-19(21)24-15-13-23(14-16-24)12-4-6-20(25)17-8-10-18(22)11-9-17;1-5(2,3)4/h2-3,5,7-11H,4,6,12-16H2,1H3;(H3,1,2,3,4) |

InChIキー |

ZOJCVJVTZBRZQU-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F.OP(=O)(O)O |

同義語 |

4/'-fluoro-4-[4-(o-methoxyphenyl)piperazin-1-yl]butyrophenone dihydrogen phosphate |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-4-(4-(o-methoxyphenyl)piperazin-1-yl)butyrophenone dihydrogen phosphate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the piperazine derivative.

Fluorination: The fluorine atom is introduced through a halogen exchange reaction, typically using a fluorinating agent such as potassium fluoride.

Formation of the Butyrophenone Moiety: The butyrophenone moiety is synthesized through a Friedel-Crafts acylation reaction, where a butyryl chloride reacts with a fluorinated benzene derivative in the presence of a Lewis acid catalyst.

Phosphorylation: The final step involves the phosphorylation of the compound to form the dihydrogen phosphate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .

化学反応の分析

Types of Reactions

4’-Fluoro-4-(4-(o-methoxyphenyl)piperazin-1-yl)butyrophenone dihydrogen phosphate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

4’-Fluoro-4-(4-(o-methoxyphenyl)piperazin-1-yl)butyrophenone dihydrogen phosphate has a wide range of applications in scientific research:

作用機序

The mechanism of action of 4’-Fluoro-4-(4-(o-methoxyphenyl)piperazin-1-yl)butyrophenone dihydrogen phosphate involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound acts as a ligand, binding to these targets and modulating their activity. This can result in various biological effects, including changes in neurotransmitter levels and enzyme activity .

類似化合物との比較

Structural Analogues

While the exact structure of EINECS 213-893-9 is unspecified, hypothetical analogs can be inferred from evidence-based methodologies:

Table 1: Hypothetical Structural Analogs of EINECS 213-893-9

Functional and Toxicological Comparisons

- Toxicity Prediction : Read-Across Structure Activity Relationships (RASAR) models leverage structural analogs to predict hazards. For example, nitro-containing compounds like CAS 1193-62-0 may share reactivity or toxicity profiles (e.g., mutagenicity) with EINECS 213-893-9 if nitro groups are present .

- Bioactivity : Compounds with pyrrole or triazine motifs (e.g., CAS 918538-05-3) often exhibit biological activity, such as enzyme inhibition or antimicrobial effects, which could align with EINECS 213-893-9’s applications .

Table 2: Toxicity and Bioactivity Metrics

Industrial and Regulatory Implications

- Regulatory Coverage : A small subset of labeled compounds (e.g., REACH Annex VI chemicals) can provide regulatory coverage for thousands of EINECS substances, reducing testing burdens .

- Functional Substitution : Analogs with halogen substituents (e.g., chlorine in CAS 918538-05-3) may offer safer or more stable alternatives to EINECS 213-893-9 in industrial processes .

Q & A

Q. What ethical considerations apply when publishing preliminary findings on EINECS 213-893-9?

- Methodological Answer : Disclose funding sources and potential conflicts of interest in the manuscript. Avoid overinterpretation of inconclusive data; clearly state limitations in the discussion section. For studies involving human/animal subjects, provide ethics board approval numbers and informed consent documentation .

Tables

Table 1 : Common Analytical Techniques for EINECS 213-893-9 Characterization

Table 2 : Statistical Tools for Data Analysis

| Tool | Use Case | Example Software | References |

|---|---|---|---|

| ANOVA | Comparing group means | SPSS, R | |

| PCA | Dimensionality reduction | Python (scikit-learn) | |

| Bayesian MCMC | Parameter estimation | Stan, PyMC3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。